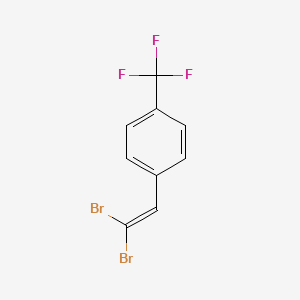
1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene: is an organic compound characterized by the presence of a benzene ring substituted with a 2,2-dibromoethenyl group and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 1-(2-ethenyl)-4-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the ethenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: 1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the dibromoethenyl group can be achieved using reducing agents like zinc in acetic acid, leading to the formation of the corresponding ethylene derivative.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles such as nitrating agents, sulfonating agents, or halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Zinc in acetic acid, catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), sulfonating agents (e.g., sulfur trioxide), halogenating agents (e.g., chlorine or bromine in the presence of a catalyst).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Ethylene derivatives.
Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.
科学的研究の応用
Chemistry: In chemistry, 1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology and Medicine: While specific biological and medicinal applications of this compound are not well-documented, similar compounds have been studied for their potential as pharmaceuticals or agrochemicals. The presence of bromine and trifluoromethyl groups can impart biological activity, making it a candidate for further research.
Industry: In industry, this compound may be used in the development of specialty chemicals, including polymers, dyes, and advanced materials. Its unique chemical properties can be exploited to create materials with specific characteristics.
作用機序
The mechanism by which 1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene exerts its effects depends on the specific reactions it undergoes. The dibromoethenyl group can participate in various chemical transformations, while the trifluoromethyl group can influence the compound’s reactivity and stability. Molecular targets and pathways would be specific to the context in which the compound is used, such as in chemical synthesis or potential biological applications.
類似化合物との比較
- Benzene, 1-(2,2-dibromoethenyl)-2-fluoro-
- Benzene, 1-(2,2-dibromoethenyl)-2-methyl-
- Benzene, 2-(2,2-dibromoethenyl)-1,3-difluoro-
Comparison: Compared to these similar compounds, 1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group at the para position. This group can significantly alter the compound’s electronic properties, reactivity, and potential applications. The trifluoromethyl group is known for its electron-withdrawing effects, which can influence the compound’s behavior in various chemical reactions.
特性
IUPAC Name |
1-(2,2-dibromoethenyl)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F3/c10-8(11)5-6-1-3-7(4-2-6)9(12,13)14/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJYBKRDNVHCEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(Br)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573638 |
Source


|
| Record name | 1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131356-53-1 |
Source


|
| Record name | 1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














